Boc-phe-pro-boroarg-OH
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Description
“Boc-phe-pro-boroarg-OH” is a peptide containing a-aminoboronic acids with a basic, 3-guanidinopropyl side chain (boroArg). It has been prepared as an inhibitor of thrombin based on earlier observations that it has a high affinity for this sequence . Thrombin is the last protease in the blood coagulation cascade, making it an ideal target for the development of an anticoagulant protease inhibitor .
Synthesis Analysis
The synthesis of peptides related to “this compound” involves the incorporation of a C-terminal methyl ester in place of the boronic acid. The synthesis process is designed to explore the impact of different N-terminal blocking groups on the binding affinity to human thrombin.Molecular Structure Analysis
The molecular structure of “this compound” and related peptides has been analyzed through 1H-NMR studies and X-ray crystallography. These studies have revealed that the peptide portion containing D-Phe-Pro has a secondary structure in aqueous solutions, which is consistent with the structure observed when complexed with thrombin in protein crystal structures.Chemical Reactions Analysis
The interaction of “this compound” with human thrombin can be considered a chemical reaction where the peptide acts as an inhibitor . The binding of the peptide to thrombin is influenced by the N-terminal blocking group, which can lead to different binding affinities .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are closely related to its structure and the interactions it undergoes with thrombin. The peptide exhibits a secondary structure in solution, which contributes to its binding affinity.Mechanism of Action
Safety and Hazards
As per the available safety data sheet, if inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, it should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water as a precaution . If swallowed, the mouth should be rinsed with water .
Properties
IUPAC Name |
tert-butyl N-[(2R)-1-[(2R)-2-carbamoyl-1-[4-(diaminomethylideneamino)-1-[(1R,2S,6R,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butyl]pyrrolidin-2-yl]-1-oxo-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H53BN6O6/c1-31(2,3)45-30(44)40-23(18-21-12-8-7-9-13-21)27(42)34(28(36)43)15-11-17-41(34)26(14-10-16-39-29(37)38)35-46-25-20-22-19-24(32(22,4)5)33(25,6)47-35/h7-9,12-13,22-26H,10-11,14-20H2,1-6H3,(H2,36,43)(H,40,44)(H4,37,38,39)/t22-,23-,24-,25-,26?,33+,34-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZJJKRAENLJIA-XOQVERFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CCCN=C(N)N)N4CCCC4(C(=O)C(CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@@H]2C[C@H]3C[C@@H]([C@@]2(O1)C)C3(C)C)C(CCCN=C(N)N)N4CCC[C@@]4(C(=O)[C@@H](CC5=CC=CC=C5)NC(=O)OC(C)(C)C)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53BN6O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40926992 |
Source
|
Record name | 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40926992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130982-44-4 |
Source
|
Record name | t-Butyloxycarbonyl-phenylalanyl-prolyl-boroarginine-C10H16 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130982444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-{[tert-Butoxy(hydroxy)methylidene]amino}-3-phenylpropanoyl)-1-[4-carbamimidamido-1-(3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)butyl]pyrrolidine-2-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40926992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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